Acrylic Acid

Description

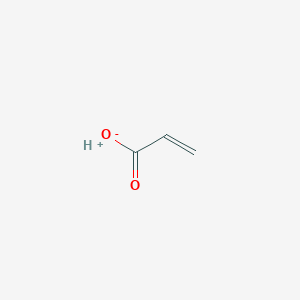

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |

| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(acrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0039229 | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |

CAS No. |

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |

| Record name | Diacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94PBK7X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

13.56 °C, 13 °C, 14 °C, 55 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies for Acrylic Acid

Petrochemical-Based Synthesis: Mechanistic and Catalytic Advancements

The primary industrial route for acrylic acid production involves the catalytic partial oxidation of propylene (B89431). patsnap.comwvu.educatalysis.blog This process typically occurs in two distinct stages, each employing specific catalytic systems to maximize yield and selectivity. wvu.educatalysis.blog

Propylene Oxidation Pathways: Multi-step Catalytic Systems

The conventional petrochemical synthesis of this compound proceeds via a two-step oxidation of propylene. wvu.educatalysis.blog The first step involves the oxidation of propylene to acrolein, followed by the second step where acrolein is further oxidized to this compound. wvu.educatalysis.blog This multi-step approach allows for optimization of reaction conditions and catalysts for each specific conversion. wvu.edu

Step 1: Propylene Oxidation to Acrolein C₃H₆ + O₂ → C₃H₄O + H₂O

Step 2: Acrolein Oxidation to this compound C₃H₄O + 0.5 O₂ → C₃H₄O₂

Acrolein as Intermediate: Enhanced Catalytic Efficiency

Studies on the selective oxidation of acrolein to this compound have investigated various catalysts, including organoselenium compounds and mixed metal oxides. lp.edu.uatandfonline.comresearchgate.net For instance, research using organoselenium catalysts like diphenyldiselenide has shown promising this compound yields of up to 69% under specific conditions, including a reaction temperature of 323 K, a reaction time of 3 hours, and using tert-butanol (B103910) as a solvent with a hydrogen peroxide concentration of 60 wt % and an acrolein:H₂O₂ ratio of 1:1.3. lp.edu.ua

Catalyst Design and Engineering for Improved Selectivity and Yield

Catalyst design and engineering are critical for optimizing the selective oxidation of propylene to this compound. catalysis.blog Mixed metal oxide catalysts, often containing molybdenum, vanadium, and tungsten, are commonly used in these processes. catalysis.blogresearchgate.net The design of these catalysts aims to achieve high activity for the desired oxidation reactions while suppressing side reactions that lead to lower yields and the formation of impurities. catalysis.blogtandfonline.com

Advancements in catalyst design involve tailoring the composition, structure, and morphology of the catalytic materials. researchgate.netrsc.org This includes exploring different metal combinations and ratios, as well as employing novel synthesis methods to create catalysts with enhanced performance. researchgate.netrsc.org

Molybdenum-vanadium (Mo-V) oxide catalysts are widely utilized for the selective oxidation of acrolein to this compound. researchgate.netacs.org Recent research has explored the use of nanosphere templating techniques to improve the structure and catalytic properties of Mo-V oxide catalysts. researchgate.net The introduction of hard polymethyl methacrylate (B99206) (PMMA) and polystyrene (PS) nanospheres during the catalyst preparation process has been shown to significantly alter the porous structure, crystal phases, and chemical properties of the resulting Mo-V catalysts. researchgate.net

Studies have demonstrated that Mo-V-PMMA catalysts prepared with PMMA nanospheres exhibit high acrolein conversion (99.1%) and a high yield of this compound (90.7%) in the selective oxidation of acrolein. researchgate.net This enhanced performance is attributed to the changes in the catalyst's physical and chemical characteristics induced by the nanosphere templating. researchgate.net

Table 1: Catalytic Performance of Mo-V Catalysts with Nanosphere Templating in Acrolein Oxidation researchgate.net

| Catalyst Type | Acrolein Conversion (%) | This compound Yield (%) |

| Mo-V-PMMA | 99.1 | 90.7 |

| Mo-V-PS | High | High |

Note: Data for Mo-V-PS catalyst yield and conversion are described as "very high" in the source, specific numerical values for yield were not provided in the abstract snippet.

Thermodynamic and Kinetic Studies of Industrial Processes

Thermodynamic and kinetic studies are essential for understanding and optimizing industrial this compound production processes. These studies provide insights into the energy requirements, reaction rates, and factors influencing equilibrium and product distribution. Kinetic models are developed to describe the complex reaction networks involved in propylene oxidation, including the formation of desired products and undesirable by-products. researchgate.netumn.edu

Bio-Based Synthesis of this compound: Green Chemistry Approaches

The growing demand for sustainable chemical production has spurred research into bio-based routes for synthesizing this compound from renewable resources. mdpi.comd-nb.infonih.govresearchgate.net These green chemistry approaches aim to reduce reliance on petrochemical feedstocks and minimize environmental impact. d-nb.infonih.govresearchgate.net Various biomass-derived feedstocks, including furfural (B47365), glycerol (B35011), lactic acid, and acetic acid, are being explored as potential precursors for bio-based this compound. mdpi.comd-nb.infonih.govresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net

Another area of focus is the production of this compound from glycerol, a readily available by-product of biodiesel production. mdpi.comresearchgate.netacs.org This can involve a two-step process where glycerol is first converted to allyl alcohol, followed by the oxidation of allyl alcohol to this compound. acs.org Catalytic systems, such as Au/CeO₂ catalysts, have shown high yields in the oxidation of allyl alcohol to this compound. acs.org

Furthermore, the catalytic dehydration of lactic acid, which can be produced from the fermentation of sugars, presents a promising pathway to bio-based this compound. researchgate.netrsc.org Research in this area focuses on developing efficient heterogeneous catalysts, including sulfate (B86663) salts and modified zeolites, to achieve high selectivity towards this compound. rsc.org

Engineered microorganisms, such as Escherichia coli, are also being investigated for the direct fermentation of sugars or glycerol to this compound, representing a significant advancement in bio-based production. mdpi.com While still in early stages compared to the production of intermediates like 3-hydroxypropionic acid, these microbial routes offer the potential for highly sustainable and efficient this compound synthesis. mdpi.com

Table 2: Examples of Bio-Based Feedstocks and Routes to this compound mdpi.comd-nb.infonih.govrsc.orgacs.org

| Feedstock | Key Intermediate(s) | Example Reactions | Example Yield (%) |

| Furfural | Hydroxybutenolide, Maleic Anhydride (B1165640) | Photooxygenation, Aerobic Oxidation, Ethenolysis | 81 d-nb.infonih.gov |

| Glycerol | Allyl Alcohol | Deoxydehydration, Oxidation | 87 (from glycerol to AA via allyl alcohol) acs.org |

| Lactic Acid | - | Catalytic Dehydration | 64 (using specific catalyst system) rsc.org |

| Glucose/Glycerol | (via metabolic pathways) | Fermentation using Engineered Microorganisms | Up to 237 mg/L (from glucose) mdpi.com |

Note: Yields can vary significantly depending on the specific process conditions and catalysts/microorganisms used.

Biomass-Derived Feedstocks and Sustainable Pathways

The utilization of biomass-derived feedstocks for chemical production is gaining significant attention as a sustainable alternative to fossil resources. Biomass offers a renewable carbon source that can be transformed into a variety of valuable chemicals, including this compound. Several platform chemicals derived from biomass, such as glycerol and furfural, are being explored as potential starting materials for this compound synthesis. d-nb.inforesearchgate.netnih.govrsc.org These pathways often involve catalytic reactions designed to minimize waste and maximize atom efficiency, aligning with the principles of green chemistry. d-nb.info

Glycerol Valorization to this compound

Glycerol, a major byproduct of biodiesel production, is a promising biomass-derived feedstock for the synthesis of this compound. rsc.orgmdpi.comlatech.edu Its abundant availability and renewable nature make it an attractive alternative to propylene, the primary petrochemical feedstock for this compound production. rsc.orgrsc.org The conversion of glycerol to this compound can proceed through various intermediate pathways. rsc.orgmdpi.com

The conversion of glycerol to this compound can occur through both direct conversion and multistep processes involving key intermediates. rsc.org Common intermediate pathways include the formation of acrolein, allyl alcohol, and lactic acid. rsc.orgmdpi.comrsc.org

Acrolein Pathway: Glycerol can be dehydrated to acrolein, which is then subsequently oxidized to this compound. rsc.orgmdpi.com This dehydration step typically employs heterogeneous catalysts such as heteropolyacids, zeolites, metal oxides, and phosphates. mdpi.com

Allyl Alcohol Pathway: Another route involves the deoxydehydration of glycerol to allyl alcohol, followed by its oxidation to this compound. rsc.orgmdpi.com Deoxydehydration can be carried out in the liquid phase using catalysts like formic acid or rhenium-based catalysts. mdpi.com

Lactic Acid Pathway: Lactic acid can also serve as an intermediate in the conversion of glycerol to this compound. rsc.orgmdpi.comiip.res.in Glycerol can be dehydrogenated to glyceraldehyde or dihydroxyacetone, which are then converted to lactic acid using Bronsted bases or Lewis acids. mdpi.com Lactic acid can then be dehydrated to this compound catalytically. rsc.orgiip.res.in

Furfural-Based Synthesis

Furfural, another important platform chemical derived from biomass, presents a viable route for the sustainable synthesis of this compound. d-nb.inforesearchgate.netnih.gov This approach often involves a sequence of reactions starting from furfural. d-nb.info

One strategy for converting furfural to this compound involves photooxidation and aerobic oxidation steps. Furfural can be photooxygenated using singlet oxygen to yield hydroxybutenolide. d-nb.inforesearchgate.net This intermediate can then undergo aerobic oxidation to form maleic anhydride. d-nb.inforesearchgate.net Maleic anhydride can subsequently be converted to maleic acid through hydrolysis. d-nb.inforesearchgate.net

Lactic Acid Dehydration to this compound

The catalytic dehydration of lactic acid (LA) presents a promising route for producing bio-based this compound. Lactic acid, readily obtained from the fermentation of carbohydrates, serves as an attractive renewable feedstock. fau.eu The conversion of lactic acid to this compound involves a dehydration reaction, typically carried out in the gas phase over heterogeneous catalysts. fau.eursc.orgfrontiersin.org

This reaction is complex due to the potential for undesired side reactions, such as the formation of acetaldehyde (B116499) and propanoic acid, as well as polymerization. frontiersin.orgresearchgate.net High reaction temperatures (often between 300–400 °C) and the need for relatively high dilution to prevent the formation of non-volatile oligomers of LA are significant challenges. nih.gov Catalyst deactivation due to coking is also a concern. iip.res.in

Various heterogeneous catalyst systems have been investigated for this dehydration, including sulfate salts, phosphate (B84403) salts, nitrate (B79036) salts, hydroxyapatites, and modified zeolites. rsc.org Phosphate-based catalysts, such as barium phosphate (Ba₃(PO₄)₂) and calcium phosphates (Ca₃(PO₄)₂-SiO₂ and Ca₃(PO₄)₂-Ca₂P₂O₇), have shown promising results. osti.govtandfonline.com Modified zeolites, such as lithium-modified NaY zeolite and K⁺-exchanged ZSM-5, have also been explored, demonstrating high activity and selectivity under specific conditions. iip.res.inmdpi.com The acidity and basicity of the catalyst surface play a crucial role in influencing the selectivity towards this compound over by-products like acetaldehyde. google.com

Research findings highlight the impact of catalyst composition and reaction conditions on conversion and selectivity. For instance, lithium-modified NaY zeolite showed 98% lactic acid conversion with 72% this compound selectivity at 623K. iip.res.in Calcium phosphate catalysts have also demonstrated good performance, with Ca₃(PO₄)₂ achieving 62% selectivity to this compound at 75% conversion at 400 °C with a 2 wt% methyl lactate (B86563) feed. tandfonline.com

| Catalyst | Temperature (°C/K) | Lactic Acid Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| Li(2%)-NaY zeolite | 623K | 98 | 72 |

| Ba₃(PO₄)₂ | 325°C | - | ~60 |

| Ca₃(PO₄)₂ | 400°C | 75 | 62 |

| K:Ba Phosphate (40:60) | - | 91 | 92 |

| Ca-XAP-F2 Hydroxyapatite (B223615) | - | Total | 37.3 |

Note: Data compiled from various sources, conditions may vary. frontiersin.orgiip.res.inosti.govtandfonline.com

Recent studies have also explored the catalytic cracking of lactide and poly(lactic acid) to this compound under milder conditions using strong acids in the presence of bromide or chloride salts, achieving up to 58% yield. nih.gov

Crotonic Acid Conversion to Acrylates

Crotonic acid, a β-methyl substituted acrylic monomer, can be obtained from both petrochemical and bio-based resources, such as acetaldehyde derived from bioethanol fermentation. researchgate.netwikipedia.org While crotonic acid itself has applications in polymer production, research has also investigated its conversion to acrylates. researchgate.net

One route involves the pyrolysis of poly(3-hydroxybutyrate) (P3HB), a bacterially synthesized polyester, to crotonic acid. researchgate.net This crotonic acid can then undergo metathesis with bio-based ethylene (B1197577) to yield propene and this compound. researchgate.net

Another method for producing acrylate (B77674) esters involves starting from alkyl lactates. renewable-carbon.eu This process includes the catalytic hydroesterification of alkyl lactate with carbon monoxide and ethylene in the presence of a palladium catalyst, yielding alkyl 2-(propionyloxy)propanoates. renewable-carbon.eu Subsequent pyrolysis of these propanoates produces acrylate esters and propionic acid. renewable-carbon.eu Hydrolysis of the acrylate esters can then yield this compound. renewable-carbon.eu This method, starting from bio-derived lactic acid, offers a potential route to bio-based acrylates and this compound, operating at relatively low temperatures (around 80 °C) and potentially without the need for solvents. renewable-carbon.eu

Microbial and Enzymatic Production of this compound

Microbial and enzymatic routes offer alternative, potentially more sustainable pathways for this compound production, leveraging the capabilities of biological systems to convert renewable feedstocks. acs.orgnih.gov

Engineered Microorganisms (e.g., Escherichia coli) for Direct Biosynthesis

Metabolically engineered microorganisms, particularly Escherichia coli, have been explored for the direct biosynthesis of this compound from renewable carbon sources like glucose or glycerol. acs.orgmdpi.comresearchgate.net This approach involves introducing or modifying metabolic pathways within the host organism to channel carbon flow towards this compound production.

Several biosynthetic pathways have been developed, utilizing precursors such as glycerol, malonyl-CoA, or β-alanine. mdpi.comresearchgate.net Some of these pathways involve 3-hydroxypropionic acid (3-HP) as an intermediate. mdpi.comresearchgate.netsci-hub.se For instance, E. coli strains have been engineered to produce 3-HP from glucose or glycerol, which is then further converted to this compound. researchgate.netsci-hub.se

A novel biosynthetic pathway for this compound production in E. coli has been developed through the β-alanine route. acs.orgnih.gov This pathway was divided into an upstream module for β-alanine formation and a downstream module for this compound formation. acs.org By introducing efficient enzymes and optimizing gene expression, researchers were able to achieve direct fermentative production of this compound from glucose. acs.org While still in early stages compared to 3-HP production, engineered E. coli has demonstrated the ability to produce this compound, with reported titers reaching up to 237 mg/L in fed-batch fermentation using glucose as a carbon source via the β-alanine precursor. acs.orgnih.govmdpi.com

Another approach in engineered E. coli involves a pathway from glycerol via 3-hydroxypropionaldehyde, 3-hydroxypropionyl-CoA, and acryloyl-CoA. researchgate.netsci-hub.se An engineered E. coli strain coexpressing glycerol dehydratase from Klebsiella pneumoniae and 3-hydroxyacyl-(ACP) dehydratase from G. oxydans was constructed, producing 144.0 ± 9.8 mg/L of this compound in shake-flask culture. researchgate.net

3-Hydroxypropionic Acid (3-HP) as a Key Bio-Intermediate

3-Hydroxypropionic acid (3-HP) is a highly valuable platform chemical and a key intermediate in the production of bio-based this compound. acs.orggoogle.comgrandviewresearch.comgoogle.com It can be produced through the microbial fermentation of renewable feedstocks like sugars (glucose and xylose) or glycerol using metabolically engineered microbial strains. acs.orglgcorp.comsmolecule.com

The conversion of 3-HP to this compound is typically achieved through catalytic dehydration. acs.orggoogle.comgoogle.com This chemical conversion step often follows the biological production of 3-HP, forming a "semi-biological" route to this compound. mdpi.com Catalytic dehydration of 3-HP can achieve high yields of this compound, reported to be in the range of 80–99%. acs.org

Advancements in the biological production of 3-HP, coupled with efficient catalytic dehydration methods, have the potential to make the production of this compound via 3-HP more financially viable and environmentally beneficial than conventional petrochemical routes. acs.org Companies are actively pursuing this route, with some having demonstrated pilot-scale production of 3-HP and its subsequent conversion to glacial this compound. blogspot.comacs.org LG Chem, for instance, is accelerating the commercial production of 100% plant-based this compound derived from 3-HP produced through microbial fermentation. lgcorp.com

Advancements in Catalyst Technology for Bio-based Routes

Catalyst technology plays a vital role in the efficiency, selectivity, and sustainability of bio-based this compound production processes. datahorizzonresearch.com Advancements in catalyst development are crucial for improving the techno-economic viability of these alternative routes. datahorizzonresearch.com

Enzymatic and Microbial Catalysts

Enzymatic and microbial catalysts represent promising areas within the development of catalysts for bio-based this compound synthesis. nih.govdatahorizzonresearch.com

Enzymatic catalysts utilize isolated enzymes to catalyze specific reactions in the conversion of renewable feedstocks to this compound. datahorizzonresearch.com Enzymes like oxidoreductases and hydrolases can be engineered or sourced from microorganisms to facilitate these bioconversions. datahorizzonresearch.com Enzymatic reactions can often operate under milder conditions, offer high selectivity, and have the potential for reduced environmental impact compared to traditional chemical catalysts. datahorizzonresearch.comnih.gov While the direct enzymatic dehydration to introduce the double bond for this compound formation is less explored due to the potential toxicity of products like acrolein and this compound to enzymes, enzymatic steps are crucial in the upstream production of intermediates like 3-HP or acryloyl-CoA. google.comd-nb.info For example, enzymatic conversions are involved in the process of producing acrylyl-CoA from glycerol via 3-hydroxypropionaldehyde and 3-hydroxypropionyl-CoA, which can then be enzymatically converted to this compound. google.com

Microbial catalysts, on the other hand, utilize whole, often genetically engineered, microorganisms or their metabolic pathways to convert renewable feedstocks into this compound or its precursors. datahorizzonresearch.comgoogle.com Microorganisms like bacteria and yeast can be engineered to efficiently channel sugars, glycerol, and other biomass components into desired products. datahorizzonresearch.com This approach integrates the catalytic activity within a living system. Engineered Escherichia coli strains, as discussed earlier, serve as prime examples of microbial catalysts for this compound biosynthesis. acs.orgnih.gov The development of robust and efficient enzymatic and microbial catalysts is a key focus in research and industry to enhance the scalability and economic feasibility of bio-based this compound production. datahorizzonresearch.com

Optimization of Fermentation and Downstream Processing

Bio-based this compound production through fermentation offers a promising alternative to conventional petrochemical routes, utilizing renewable feedstocks such as sugars, glycerol, and lignocellulosic biomass. The development of efficient microbial strains capable of converting these feedstocks into this compound or its precursors, such as 3-hydroxypropionic acid (3-HP), is a key area of research. wikipedia.org Significant effort has been directed towards metabolic engineering and synthetic biology to create high-performing microorganisms for this purpose. wikipedia.org

Downstream processing, which involves the separation and purification of this compound from the fermentation broth, presents significant challenges due to the chemical's reactivity and potential toxicity to the host organism. fishersci.no Research focuses on developing efficient and cost-effective separation techniques. Screening and validating different downstream processing schemes, including laboratory-scale batch and continuous units, are in progress to improve recovery efficiency. lipidmaps.org Integrating bioprocesses with downstream processing is also being explored to increase productivity and minimize recovery costs. nih.gov Furthermore, developing microbial strains with enhanced tolerance to this compound is essential for achieving economically viable production levels. fishersci.no

Novel Feedstocks and Conversion Strategies

The exploration of novel feedstocks and innovative conversion strategies is driving the development of more sustainable this compound synthesis routes. Beyond traditional petrochemicals, researchers are investigating the use of readily available and renewable carbon sources. wikipedia.orgnih.govmitoproteome.org

CO2 and Ethylene Coupling for this compound Synthesis

The catalytic coupling of carbon dioxide (CO2) and ethylene represents an atom-economical and sustainable approach for this compound synthesis, offering an alternative to the petroleum-based oxidation of propylene. h-its.orgfishersci.se This reaction, once considered a "dream reaction" due to the inertness of CO2, has become a reality through significant research into metal-catalyzed processes. fishersci.se

Studies have examined the ability of first-row transition metals, such as Nickel (Ni) and Iron (Fe), to catalyze the coupling of CO2 and ethylene to yield acrylates. h-its.org While Ni-mediated coupling has been extensively studied, challenges remain in achieving high catalytic activity and stability. h-its.orgfishersci.be The reaction typically involves the formation of metallalactones as intermediates. fishersci.semetabolomicsworkbench.org Efficient heterogeneous catalysts are being explored to overcome the limitations of homogeneous systems, which have often been limited by low activity and stability. fishersci.be Computational studies are also being employed to design catalysts, such as metal-exchanged MFI zeolites, for this coupling reaction. fishersci.be The choice of catalyst and reaction conditions, including the use of cleavage auxiliaries like Lewis acids or strong sodium bases, is crucial for controlling the reaction pathway and suppressing undesired side reactions. metabolomicsworkbench.org

Acetic Acid and Methanol (B129727) Condensation Routes

Another novel synthetic route attracting attention is the direct synthesis of this compound through the aldol (B89426) condensation of acetic acid and methanol. fishersci.it This approach offers advantages by utilizing readily available and stable feedstocks. fishersci.it In this process, methanol is typically dehydrogenated to formaldehyde (B43269), which then undergoes aldol condensation with acetic acid to form this compound and methyl acrylate. fishersci.it

Significant progress has been made in developing efficient catalysts for the acetic acid and methanol condensation route. TiO2-coated NASICON-type catalysts have shown promise for the direct synthesis of this compound and methyl acrylate. fishersci.it Research indicates that the catalytic activity of these materials is related to the synergistic effect of redox sites, primarily from the TiO2 coating, and acid-base sites, provided by the NASICON substrate material. fishersci.it

Studies on TiO2-coated NASICON catalysts have demonstrated notable selectivity and yield for the targeted products (this compound and methyl acrylate). For instance, one study reported a selectivity of 56.1% for the combined this compound and methyl acrylate product, with a spatiotemporal yield of 46.5 µmol·g⁻¹·min⁻¹ or 0.221 g·g⁻¹·h⁻¹. fishersci.it The modulation of acidic and basic properties of these catalysts, including their distribution and ratio, is crucial for optimizing their performance.

Polymerization Mechanisms and Advanced Materials Science of Acrylic Acid

Fundamental Polymerization Kinetics and Thermodynamics

The polymerization of acrylic acid is an exothermic process, meaning it releases heat. The reaction enthalpy for this compound polymerization is approximately -77.4 kJ/mol. acs.org This significant heat release poses a challenge for maintaining isothermal conditions during polymerization, particularly at high monomer concentrations, where the adiabatic temperature increase can be substantial. acs.org For instance, at an initial monomer concentration of 300 g/L, the adiabatic temperature increase is approximately 90 K. acs.org

The kinetics of this compound polymerization are influenced by factors such as monomer concentration, temperature, and the type of solvent used. mdpi.com Studies have shown that the radical polymerization of this compound is largely concentration-dependent and affected by the surrounding solvent. mdpi.com The reaction rate constants and activation energy vary depending on the reaction conditions and the initiator used. mdpi.com For non-neutralized this compound in isopropanol (B130326), the monomer reaction order has been reported as 1.73 ± 0.15. mdpi.com The activation energy can range from 58.6 ± 0.8 kJ/mol with 0.5 mol% AIBN to 88.5 ± 1.5 kJ/mol with 1.0 mol% AIBN. mdpi.com The reaction enthalpy in isopropanol is consistent with values reported for aqueous polymerization, around 66.4 ± 4.8 kJ/mol. mdpi.com

Data on the kinetics of this compound polymerization in isopropanol at different temperatures and initiator concentrations are presented below:

| Initiator (AIBN) | Temperature (°C) | Initial Polymerization Rate (mol·L⁻¹·min⁻¹) | Monomer Reaction Order | Activation Energy (kJ/mol) | Reaction Enthalpy (kJ/mol) |

| 0.5 mol% | 60-75 | 0.04 - 0.1 | 1.73 ± 0.15 | 58.6 ± 0.8 | 66.4 ± 4.8 |

| 1.0 mol% | 60-75 | 0.06 - 0.35 | - | 88.5 ± 1.5 | - |

Note: Data compiled from Source mdpi.com. Some values were not available in the provided snippets.

The thermodynamics of polymerization are primarily related to the propagation step. 213.55.90 The change in Gibbs free energy (ΔG) determines the thermodynamic feasibility of polymerization, where a negative ΔG indicates a favored process. 213.55.90 For chain polymerizations of alkenes like this compound, ΔG is typically negative due to a negative enthalpy change (ΔH) that outweighs the negative entropy change (ΔS). 213.55.90 The negative ΔH is primarily due to the conversion of a pi bond to a sigma bond. 213.55.90 The ΔS of polymerization is mainly attributed to the loss of translational entropy of the monomer. 213.55.90

Free Radical Polymerization of this compound

Free radical polymerization is a widely used method for polymerizing vinyl monomers, including this compound. fujifilm.comcmu.edu This process proceeds through a chain reaction mechanism involving elementary steps: initiation, propagation, chain transfer, and termination. fujifilm.comcmu.edu

Initiation, Propagation, and Termination Mechanisms

Initiation is the step where highly active free radicals are generated, which then react with monomer molecules to form initiating monomer radicals. fujifilm.comcmu.edu These initiating radicals are capable of chain growth. fujifilm.com

Propagation involves the successive addition of monomer units to the growing polymer radical chain. fujifilm.comcmu.edu This step is responsible for the increase in polymer chain length. fujifilm.com

Termination occurs when two growing polymer radicals react with each other, leading to the deactivation of the radicals and the cessation of chain growth. fujifilm.comcmu.edu The most common termination mechanisms are recombination, where two radicals combine, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated chain. fujifilm.com Termination reactions significantly influence the molecular weight distribution of the resulting polymer. fujifilm.com

Role of Initiators and Chain Transfer Agents

Inhibition Mechanisms (e.g., Oxygen, MEHQ, PTZ)

Polymerization inhibitors are added to monomers like this compound to prevent premature or spontaneous polymerization during storage and transportation. acs.orgresearchgate.netresearchgate.netnih.gov Oxygen, monomethyl ether hydroquinone (B1673460) (MEHQ), and phenothiazine (B1677639) (PTZ) are common inhibitors used for this compound. acs.orgresearchgate.netresearchgate.net

Dissolved oxygen is a strong inhibitor. acs.orgresearchgate.net It reacts with primary carbon radicals produced by the initiator to form peroxy radicals. acs.org These peroxy radicals are less reactive and can further react with other radicals, effectively terminating the chain. acs.org

MEHQ is another widely used inhibitor. acs.orgresearchgate.netresearchgate.net Its inhibition effect on this compound polymerization is significantly enhanced in the presence of oxygen, demonstrating a synergistic effect. acs.orgresearchgate.net MEHQ is believed to react with peroxy radicals, forming more stable radicals that can further terminate other peroxy radicals. acs.org This prevents the formation of long oxygen-monomer copolymer chains and reduces oxygen consumption, thus enhancing the inhibition by oxygen. acs.org